4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
CAS No.: 1016491-24-9
Cat. No.: VC11917452
Molecular Formula: C20H15ClN4
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016491-24-9 |
|---|---|
| Molecular Formula | C20H15ClN4 |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25) |
| Standard InChI Key | HLSUNYVPYDRVFJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl |
Introduction
4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is a complex synthetic organic compound featuring a quinazoline core. This compound is characterized by its molecular formula, C19H17ClN4, and a molecular weight of approximately 348.82 g/mol. Its structure includes a 4-chlorophenyl group and a pyridin-2-ylmethyl moiety attached to the quinazoline ring, which suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Synthesis
The synthesis of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine typically involves multi-step organic reactions. While specific synthesis protocols may vary based on reaction conditions and reagents used, common approaches often involve the formation of the quinazoline core followed by the introduction of the 4-chlorophenyl and pyridin-2-ylmethyl groups.
Biological Activities and Potential Applications
Research indicates that compounds similar to 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The quinazoline scaffold is known for its ability to inhibit various kinases, suggesting that this compound may act as a kinase inhibitor. Specific studies on related compounds have demonstrated their effectiveness against certain cancer cell lines, highlighting their potential as therapeutic agents.
Interaction Studies
Interaction studies involving 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine often focus on its binding affinity to various biological targets, particularly kinases. These studies typically utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structural basis of these interactions.
Related Compounds
Several compounds share structural features with 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine | C20H17ClN4 | Different pyridine substitution |
| N-(6-Bromopyridin-2-yl)-quinazoline derivative | C21H18BrN5 | Bromine instead of chlorine |
| N-(4-Chloroanilino)-quinazoline derivative | C18H16ClN5 | Substituted aniline group |
| N-(6-Chloropyridin-2-yl)-quinazoline derivative | C20H17ClN4 | Different position of chlorine substitution |
These compounds highlight the diversity within the quinazoline class while emphasizing the unique combination of substituents found in 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine, which may confer distinct biological activities and properties.
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